molecular formula C10H13N B145468 6-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 42923-76-2

6-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B145468
CAS RN: 42923-76-2
M. Wt: 147.22 g/mol
InChI Key: JQOUGGPGOWRLPX-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic organic compounds containing a benzene ring fused to a piperidine ring. The methyl group at the 6-position distinguishes it from other tetrahydroisoquinolines. These compounds are of interest due to their biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines involves the evaluation as substrates and inhibitors of catechol O-methyltransferase (COMT) and their ability to release norepinephrine from mouse hearts in vivo . Another approach for synthesizing tetrahydroisoquinolines is the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, which can lead to the synthesis of the alkaloid (+)-corlumine . Additionally, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomers starts from 4-bromoisoquinoline and involves a Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be determined using X-ray crystallography. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, revealing a distorted conformation of the six-membered hetero ring . The absolute configurations of related compounds, such as 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline, were determined by their NMR spectra and optical rotation dispersion curves .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles was achieved under solvent-free conditions using multicomponent reactions . An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline was reported, which also involved the elucidation of the stereochemistry of some diastereoisomers . Furthermore, studies on 6-endo- versus 5-exo-trig cyclizations of 2-heteroyl-1-methylene-1,2,3,4-tetrahydroisoquinolines were conducted to construct functionalized five- or six-membered heterocyclic rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the tetrahydroisoquinoline core can affect their interaction with biological targets such as COMT . The stereochemistry of the substituents can also influence the optical properties and biological activities of these compounds . The solvent-free synthesis of certain derivatives indicates that these reactions can be conducted without the need for solvents, which is beneficial from an environmental perspective .

Scientific Research Applications

Neuropharmacological Insights

6-Methyl-1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives have been extensively studied in neuropharmacology. The research on 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline, a related compound, reveals its uptake and storage by peripheral sympathetic nerve of the rat, providing insights into its sympathomimetric properties and potential formation in vivo from endogenous catecholamines (Cohen, Mytilineou, & Barrett, 1972). N-Methylated derivatives of TIQ, similar to 6-Methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to possess dopaminergic neurotoxic properties, suggesting their involvement in the pathogenesis of Parkinson's disease (Naoi, Dostert, Yoshida, & Nagatsu, 1993).

Therapeutic Applications

A patent review on tetrahydroisoquinolines, including 6-Methyl-1,2,3,4-tetrahydroisoquinoline, highlights their potential in various therapeutic areas such as cancer, malaria, central nervous system disorders, and cardiovascular and metabolic disorders (Singh & Shah, 2017). This diverse application spectrum is indicative of the compound's significant role in drug discovery.

Chemical and Biological Properties

Research focusing on the synthesis and chemical properties of TIQ derivatives, including 6-Methyl-1,2,3,4-tetrahydroisoquinoline, provides a foundational understanding of their potential applications in various fields (Bombrun & Sageot, 1997). For instance, studies on palladium-catalyzed cyclization of 2-heteroyl-1-methylene-1,2,3,4-tetrahydroisoquinolines have contributed to the construction of various functionalized heterocyclic rings, which are crucial in pharmaceutical chemistry.

Neurotoxicity and Neuroprotection

Interestingly, TIQ derivatives, including 6-Methyl-1,2,3,4-tetrahydroisoquinoline, have been linked to both neurotoxicity and neuroprotection. Research has shown that certain TIQ derivatives can act as neurotoxins potentially involved in Parkinson's disease pathogenesis, while others demonstrate neuroprotective properties (Peana, Bassareo, & Acquas, 2019). This dichotomy underscores the complexity and significance of TIQ derivatives in neuroscience research.

Future Directions

Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The future of 6-Methyl-1,2,3,4-tetrahydroisoquinoline likely lies in further exploration of its biological activities and potential therapeutic applications .

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOUGGPGOWRLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448297
Record name 6-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

42923-76-2
Record name 6-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Yokoya, M Yamazaki-Nakai, K Nakai… - Journal of Natural …, 2023 - ACS Publications
In connection with our studies of biologically active 1,2,3,4-tetrahydroisoquinoline marine natural products, we describe herein a useful intramolecular photoredox transformation of 7-…
Number of citations: 4 pubs.acs.org
T Ogiyama, K Yonezawa, M Inoue, T Watanabe… - Bioorganic & Medicinal …, 2015 - Elsevier
N-type calcium channel blockade is a promising therapeutic approach for the treatment of neuropathic pain. Starting from lead compound (S)-1, we focused our optimization efforts on …
Number of citations: 11 www.sciencedirect.com
Y KITAHARA, S NAKAHARA, Y KOIZUMI… - Chemical and …, 1988 - jstage.jst.go.jp
There is much interest at present in the chemistry and biological activities of heterocyclic quinones.” In connection with our studies on isoquinoline quinone antibiotics, we have reported …
Number of citations: 1 www.jstage.jst.go.jp
A Rosario - J. Chem. Soc., Perkin Trans. 1, 1996 - researchgate.net
As a result of their studies on the application of receptor binding assays for the detection of pharmacologically active new substances, in 1986 Kase and co-workers" reported the …
Number of citations: 0 www.researchgate.net
H ANAN, A TANAKA, R TSUZUKI… - Chemical and …, 1996 - jstage.jst.go.jp
A series of 4-(3, 4-dihydroxyphenyl)-1, 2, 3, 4-tetrahydroisoquinoline derivatives showed potent DA 1 agonistic activities. We investigated the structure-activity relationship of the racemic …
Number of citations: 16 www.jstage.jst.go.jp
A KUBO, Y KITAHARA, S NAKAHARA - … and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
1 156.6 156.77 47.3 49.7 47.28 49.61 47.33 49.64 3 153.8 153.95 133.2 129.3 133.35 129.36 133.26 129.32 4 118.2 118.42 100.8 102.8 100.96 102.88 100.91 102.82 5 184.2 184.46 …
Number of citations: 27 www.jstage.jst.go.jp
H ANAN, A TANAKA, R TSUZUKI, M YOKOTA… - jlc.jst.go.jp
A series of 4-(3, 4-dihydroxyphenyl)-1, 2, 3, 4-tetrahydroisoquinoline derivatives showed potent DA1 agonistic activities. We investigated the structure—aetivity relationship of the …
Number of citations: 0 jlc.jst.go.jp
A KUBO, Y KITAHARA, S NAKAHARA - Notes, 1989 - jlc.jst.go.jp
Synthesis of New Isoquinolinequinone Metabolites of a Marine Sponge, Xestospongia sp., and the Page 1 1384 Notes Chem. Pharm. Bull. 37(5) 1384—1386 (1989) Vol. 37, No. 5 …
Number of citations: 0 jlc.jst.go.jp
Q Du, L Liu, T Zhou - ACS omega, 2020 - ACS Publications
A general and efficient method for copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH 3 complex, under mild reaction conditions, is successfully …
Number of citations: 4 pubs.acs.org
E Kovács, B Huszka, T Gáti, M Nyerges… - The Journal of …, 2019 - ACS Publications
The present study reports regio- and highly diastereoselective preparative methods for the synthesis of versatile alkaloid-type compounds from oxiranylmethyl tetrahydroisoquinolines. 2,…
Number of citations: 5 pubs.acs.org

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